Garcinone D

Catalog No.
S528709
CAS No.
107390-08-9
M.F
C24H28O7
M. Wt
428.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Garcinone D

CAS Number

107390-08-9

Product Name

Garcinone D

IUPAC Name

1,3,6-trihydroxy-8-(3-hydroxy-3-methylbutyl)-7-methoxy-2-(3-methylbut-2-enyl)xanthen-9-one

Molecular Formula

C24H28O7

Molecular Weight

428.5 g/mol

InChI

InChI=1S/C24H28O7/c1-12(2)6-7-13-15(25)10-18-20(21(13)27)22(28)19-14(8-9-24(3,4)29)23(30-5)16(26)11-17(19)31-18/h6,10-11,25-27,29H,7-9H2,1-5H3

InChI Key

TYALNCRUIKOKGP-UHFFFAOYSA-N

SMILES

O=C1C2=C(OC3=C1C(CCC(C)(O)C)=C(OC)C(O)=C3)C=C(O)C(C/C=C(C)\C)=C2O

Solubility

Soluble in DMSO

Synonyms

Garcinone D; Garcinone-D;

Canonical SMILES

CC(=CCC1=C(C2=C(C=C1O)OC3=C(C2=O)C(=C(C(=C3)O)OC)CCC(C)(C)O)O)C

Description

The exact mass of the compound Garcinone D is 428.1835 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 3-Ring - Xanthenes - Xanthones - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Dermatology and Cosmetology

Garcinone D, a xanthone derivative found in the fruit of Garcinia mangostana, has been shown to have protective and reparative effects on oxidative damage in human keratinocytes .

Application: The antioxidant potential of Garcinone D was evaluated using in vitro cultures of human epidermal keratinocytes . It was found to be capable of both protecting and restoring oxidative damage induced by H2O2 .

Method: The arils and shells of Garcinia mangostana were extracted with chloroform and methanol, and the extracts were further purified to yield 12 xanthone derivatives . These compounds were then tested on in vitro cultures of human epidermal keratinocytes .

Results: The study demonstrated that Garcinone D, by reducing the generation of intracellular reactive oxygen species (ROS), prevents the activation of AKT (protein kinase B), ERK (extracellular signal-regulated kinase), p53, and other cellular pathways underlying cell damage and apoptosis activation . This suggests that Garcinone D is effective in protecting the skin from the action of free radicals, thus preventing skin aging .

Neurology

Garcinone D has been found to have multifunctional activities for the therapy of Alzheimer’s Disease .

Application: Garcinone D was found to exhibit significant inhibition of self-induced β-amyloid (Aβ) aggregation and also β-site amyloid precursor protein-cleaving enzyme 1 . It also acted as a potential antioxidant and biometal chelator .

Method: A series of xanthones isolated from the pericarps of Garcinia mangostana Linn, including Garcinone D, were investigated . Biological screening was performed in vitro and in Escherichia coli cells .

Results: Among the tested compounds, Garcinone D showed better antioxidant properties to scavenge Diphenyl-1- (2,4,6-trinitrophenyl) hydrazyl (DPPH) free radical than Trolox, and potent neuroprotective effects against glutamate-induced HT22 cell death partly by up-regulating HO-1 protein level and then scavenging reactive oxygen species .

Antioxidant Research

Garcinone D has been found to have antioxidant properties .

Application: The antioxidant properties of Garcinone D were assessed .

Method: Xanthones isolated from Garcinia mangostana, including Garcinone D, were tested for their antioxidant properties .

Results: The study found that Garcinone D exhibited significant antioxidant properties .

Antimicrobial Research

Garcinone D has been found to have antimicrobial properties .

Application: The antimicrobial activity of Garcinone D was assessed . It was found to be effective against both gram-positive and gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Method: The resin, pericarp of fruit, and leaves of Garcinia mangostana L were extracted with 70% ethanol and 80% methanol . The extracts were then tested for their antimicrobial properties .

Results: The study found that the extracts were effective as antimicrobials .

Anticancer Research

Garcinone D has been found to have anticancer properties .

Application: Garcinone D was found to exhibit significant anticancer effects .

Method: A series of xanthones isolated from the pericarps of Garcinia mangostana Linn, including Garcinone D, were investigated . Biological screening was performed in vitro .

Results: The study found that Garcinone D exhibited significant anticancer properties .

Anti-obesity Research

Garcinone D has been found to have anti-obesity properties .

Application: The anti-obesity effects of Garcinone D were assessed .

Results: The study found that Garcinone D exhibited significant anti-obesity properties .

Anti-inflammatory Research

Garcinone D has been found to have anti-inflammatory properties .

Application: The anti-inflammatory effects of Garcinone D were assessed . It was found to be effective in reducing inflammation .

Method: The resin, pericarp of fruit, and leaves of Garcinia mangostana L were extracted with 70% ethanol and 80% methanol . The extracts were then tested for their anti-inflammatory properties .

Results: The study found that the extracts were effective as anti-inflammatories .

Anti-viral Research

Garcinone D has been found to have anti-viral properties .

Application: The anti-viral effects of Garcinone D were assessed . It was found to be effective against various viruses .

Results: The study found that Garcinone D exhibited significant anti-viral properties .

Anti-ulcer Research

Garcinone D has been found to have anti-ulcer properties .

Application: The anti-ulcer effects of Garcinone D were assessed .

Results: The study found that Garcinone D exhibited significant anti-ulcer properties .

Garcinone D is a natural xanthone compound extracted from the pericarp of the mangosteen fruit (Garcinia mangostana). It is characterized by its unique chemical structure, which includes two isoprenyl side chains attached to a xanthone core. The molecular formula of Garcinone D is C24H28O, with a molecular weight of 428.47 g/mol. This compound has garnered attention for its potential health benefits, particularly in the fields of antioxidant activity and cellular signaling modulation.

Studies suggest Garcinone D promotes the proliferation (division) of neural stem cells, potentially contributing to brain health and repair []. It might achieve this by activating certain signaling pathways, such as the STAT3 pathway, which plays a role in cell growth and differentiation []. Additionally, Garcinone D exhibits antioxidant properties by scavenging free radicals, potentially protecting cells from oxidative damage [].

, primarily due to its functional groups. Key reactions include:

  • Oxidation: Garcinone D can be oxidized, potentially leading to the formation of reactive intermediates that may enhance its biological activity.
  • Reduction: Under certain conditions, it may also undergo reduction reactions.
  • Substitution Reactions: The presence of hydroxyl groups allows for substitution reactions, which can modify its biological properties.

These reactions are significant as they can influence the compound's efficacy and stability in biological systems .

Garcinone D exhibits several noteworthy biological activities:

  • Antioxidant Properties: It has been shown to inhibit oxidative stress by enhancing the expression of antioxidant proteins such as Nrf2 and HO-1, which play critical roles in cellular defense mechanisms .
  • Epithelial Barrier Function: Garcinone D improves intestinal epithelial barrier integrity by upregulating tight junction proteins, thereby protecting against oxidative stress-induced dysfunction .
  • Neural Stem Cell Proliferation: The compound promotes the proliferation of neural stem cells through the activation of signaling pathways involving Signal Transducer and Activator of Transcription 3 and Cyclin D1 .

The synthesis of Garcinone D can be achieved through various methods:

  • Extraction from Natural Sources: The primary method involves extracting Garcinone D from the pericarp of Garcinia mangostana using solvents such as methylene chloride and methanol. This process typically involves multiple extraction cycles to isolate the compound effectively .
  • Synthetic Approaches: Laboratory synthesis can also be employed, utilizing organic synthesis techniques that involve constructing the xanthone framework and introducing the isoprenyl side chains through reactions such as alkylation or cyclization.
  • Biotransformation: Certain microbial strains may also be utilized to biotransform simpler precursors into Garcinone D, leveraging enzymatic pathways for more sustainable production .

Studies on Garcinone D have highlighted its interactions with various biological targets:

  • Aryl Hydrocarbon Receptor Activation: Garcinone D activates the Aryl Hydrocarbon Receptor pathway, which plays a role in cellular responses to environmental toxins .
  • Nrf2 Pathway Modulation: It enhances Nrf2-mediated antioxidant responses, contributing to cellular protection against oxidative stress .
  • Cell Signaling Pathways: Research indicates that Garcinone D influences multiple signaling pathways involved in cell proliferation and survival, making it a subject of interest for cancer research .

Garcinone D shares structural similarities with other xanthones derived from Garcinia species. Here are some comparable compounds:

Compound NameStructure SimilarityUnique Features
Alpha-MangostinXanthone coreStronger antioxidant activity
Gamma-MangostinXanthone coreHigher potency in scavenging free radicals
Garcinone CXanthone coreDifferent side chain configuration
MangostenolXanthone coreLacks certain functional groups
Mangostenone EXanthone coreExhibits anti-inflammatory properties

Uniqueness of Garcinone D:
Garcinone D is distinguished by its specific arrangement of isoprenyl side chains, which enhances its biological activity compared to other xanthones. Its dual mechanism of action involving both Aryl Hydrocarbon Receptor activation and Nrf2 pathway modulation sets it apart from similar compounds.

Phytochemical Distribution in Garcinia mangostana Tissues

Garcinone D demonstrates differential distribution patterns across various tissues of Garcinia mangostana, with concentrations varying significantly depending on the anatomical location and physiological state of the plant. The yellow gum, also referred to as yellow latex, represents the most concentrated reservoir of xanthone compounds within the mangosteen fruit structure [1] [2]. Quantitative analyses have revealed that alpha-mangostin and gamma-mangostin, the predominant xanthones structurally related to Garcinone D, reach concentrations of 382.2 and 144.9 milligrams per gram wet basis respectively in the yellow gum [1] [2]. These concentrations are approximately six to seven times higher than those found in the pericarp tissue.

The pericarp, which constitutes the primary commercial source for xanthone extraction, contains alpha-mangostin as the most abundant xanthone at 69.02 percent of total xanthone content, followed by gamma-mangostin at 17.86 percent [1]. The remaining 13.13 percent comprises minor xanthone compounds including Garcinone D, gartanin, 8-deoxygartanin, garcinone E, and various methylated and prenylated derivatives [1]. The pericarp demonstrates ten times higher levels of phenolic compounds compared to the pulp, with correspondingly twenty times higher antioxidant activity [1].

In contrast to the concentrated xanthone content in yellow gum and pericarp, the aril segments exhibit significantly lower concentrations of these bioactive compounds [3] [2]. Recovery studies using simulated digestion processes have shown that alpha-mangostin and gamma-mangostin from both pericarp and fruit pulp exceed 90 percent recovery rates, with transfer to aqueous fractions achieving 65-74 percent efficiency when bile salts facilitate micellarization [3].

The leaves of Garcinia mangostana present variable xanthone concentrations influenced by environmental growing conditions, plant maturity, and seasonal factors [4] [5]. Research examining mangosteen leaves from different geographical locations has demonstrated that various growing conditions do not significantly affect alpha-mangostin levels in ethyl acetate extracts, with concentrations ranging from 2.07 to 2.10 percent [5]. However, the biosynthesis and accumulation of xanthones in foliar tissues remain sensitive to environmental stressors and cultivation practices.

Heartwood, stem, and root tissues also contain appreciable quantities of xanthone derivatives, though comprehensive quantitative data for Garcinone D specifically in these tissues remains limited [6]. The distribution pattern suggests that xanthone biosynthesis occurs throughout the plant, with preferential accumulation in tissues associated with defense functions and reproductive structures.

Plant TissueAlpha-Mangostin ContentGamma-Mangostin ContentGarcinone D OccurrencePrimary Function
Yellow Gum382.2 mg/g wet basis144.9 mg/g wet basisPresentHighest concentration reservoir
Pericarp69.02% of total xanthones17.86% of total xanthonesPresentCommercial extraction source
Aril (Pulp)Minor amountsMinor amountsPresentMinimal accumulation
Leaves2.07-2.10% in extractsVariablePresentEnvironmental response dependent
HeartwoodPresentPresentPresentStructural defense
StemPresentPresentPresentTransport and storage
RootsPresentPresentLimited dataUnderground defense

Biogenetic Relationships Within Mangosteen Xanthone Profiles

The xanthone compounds found in Garcinia mangostana, including Garcinone D, share fundamental structural relationships that reflect their common biosynthetic origins and evolutionary pathways within the plant's secondary metabolism [7] [8] [9]. All mangosteen xanthones possess the characteristic tricyclic aromatic system with carbon numbering designation based on biosynthetic origins, where the A-ring derives from acetate pathway precursors and the B-ring originates from shikimate pathway intermediates [10] [7].

Garcinone D belongs to the prenylated xanthone subclass, characterized by the presence of isoprenyl substituents that enhance lipophilicity and biological membrane interactions [11] [12]. The structural formula of Garcinone D, identified as 1,3,6-trihydroxy-8-(3-hydroxy-3-methylbutyl)-7-methoxy-2-(3-methylbut-2-enyl)xanthen-9-one with molecular weight 428.5 grams per mole, demonstrates the complex prenylation patterns typical of mangosteen xanthones [13].

The biogenetic relationships among mangosteen xanthones follow established patterns of structural modification from core precursor molecules. The pathway begins with the formation of 1,3,7-trihydroxyxanthone as the fundamental scaffold, which subsequently undergoes sequential hydroxylation, prenylation, and methylation reactions to generate the diverse array of xanthone derivatives observed in the species [7] [8] [9]. Garcinone D represents an intermediate or terminal product in this biosynthetic network, sharing structural features with related compounds such as alpha-mangostin, gamma-mangostin, and garcinone E.

Comparative structural analysis reveals that mangosteen xanthones can be categorized into several distinct groups based on their substitution patterns [14] [15]. Simple oxygenated xanthones such as 1,3,6,7-tetrahydroxyxanthone serve as immediate precursors for more complex derivatives. Prenylated xanthones, including Garcinone D, represent the next level of structural complexity, where dimethylallyl pyrophosphate-derived prenyl groups are incorporated at specific carbon positions [11] [12] [16].

The methylation patterns observed in Garcinone D and related compounds suggest the involvement of specific O-methyltransferases that exhibit regioselective preferences for particular hydroxyl positions [7] [8]. The presence of both free hydroxyl groups and methoxyl substituents in Garcinone D indicates that methylation occurs as a late-stage modification in the biosynthetic pathway, potentially serving regulatory functions in compound stability and biological activity.

Structural characterization studies using nuclear magnetic resonance spectroscopy and high-resolution mass spectrometry have confirmed the stereochemical relationships between Garcinone D and its structural analogs [17] [18] [15]. The consistent occurrence of specific prenylation patterns across multiple mangosteen xanthones suggests the presence of dedicated prenyltransferase enzymes with defined substrate specificities and regioselectivities.

The biogenetic relationships extend beyond individual compound structures to encompass the temporal and spatial regulation of xanthone biosynthesis within plant tissues. Co-occurrence studies have demonstrated that Garcinone D frequently appears alongside alpha-mangostin, gamma-mangostin, and other prenylated derivatives, indicating coordinated biosynthetic regulation and possibly shared enzymatic machinery [15] [19].

Enzymatic Mechanisms in Prenylated Xanthone Biosynthesis

The biosynthesis of prenylated xanthones, including Garcinone D, involves a complex series of enzymatic transformations that convert simple phenolic precursors into structurally diverse bioactive compounds through the coordination of multiple metabolic pathways [10] [7] [8]. The initial steps of xanthone biosynthesis in Garcinia mangostana proceed through the established shikimate pathway, which provides the fundamental aromatic building blocks necessary for subsequent elaboration into the xanthone core structure [7] [9].

The pathway initiation involves phenylalanine ammonia-lyase enzyme, which catalyzes the deamination of L-phenylalanine to produce trans-cinnamic acid, representing the first committed step in phenylpropanoid metabolism [7] [8]. Subsequently, cinnamate-CoA ligase facilitates the formation of cinnamoyl-CoA from trans-cinnamic acid, requiring adenosine triphosphate as an energy source for the thioester bond formation [7]. The cinnamoyl-CoA intermediate undergoes further processing through cinnamoyl-CoA hydratase/lyase, benzaldehyde dehydrogenase, and benzoate-CoA ligase activities to generate benzoyl-CoA, the essential precursor for benzophenone formation [7] [20].

Benzophenone synthase, a Type III polyketide synthase, represents a critical enzymatic activity in the pathway, catalyzing the condensation of benzoyl-CoA with three malonyl-CoA molecules to produce 2,4,6-trihydroxybenzophenone [7] [8]. Crystal structure studies of benzophenone synthase from Garcinia mangostana have revealed the molecular basis for substrate specificity and catalytic mechanism, demonstrating the enzyme's preference for benzoyl-CoA over other acyl-CoA substrates [8]. The active site architecture facilitates the iterative condensation reactions while maintaining strict control over product chain length and cyclization patterns.

The formation of the xanthone ring system occurs through the action of cytochrome P450 monooxygenases, specifically CYP81AA enzymes that possess dual functionality [7] [20]. CYP81AA1 catalyzes the hydroxylation of 2,4,6-trihydroxybenzophenone to 2,3′,4,6-tetrahydroxybenzophenone, followed by regioselective intramolecular oxidative coupling to form 1,3,7-trihydroxyxanthone [7]. The oxidative coupling mechanism involves two successive one-electron oxidation steps, generating phenoxy radical intermediates that undergo cyclization through electrophilic attack to establish the characteristic xanthone tricyclic framework [7].

The prenylation of xanthone core structures represents a specialized enzymatic process involving aromatic prenyltransferases that demonstrate remarkable substrate specificity and regioselectivity [11] [21] [16]. These enzymes utilize dimethylallyl pyrophosphate as the prenyl donor molecule, facilitating the transfer of isoprenyl groups to specific carbon positions on the xanthone scaffold [21] [16]. Characterized prenyltransferases from related species, such as the 8-prenylxanthone-forming prenyltransferase and patulone-forming prenyltransferase, provide mechanistic insights into the prenylation process [7] [16].

The enzymatic mechanism of aromatic prenylation involves the formation of a carbocation intermediate through the departure of pyrophosphate from dimethylallyl pyrophosphate, followed by electrophilic attack on the electron-rich aromatic system [21] [16]. The regioselectivity of prenylation depends on the electronic properties of the xanthone substrate and the active site architecture of the specific prenyltransferase enzyme. Kinetic studies have revealed Michaelis-Menten parameters for these enzymes, with Km values ranging from 0.081 to 1.1 millimolar for xanthone substrates and turnover numbers between 0.02 and 0.5 per second [21].

O-methyltransferase activities represent the final enzymatic transformations in Garcinone D biosynthesis, catalyzing the transfer of methyl groups from S-adenosyl-L-methionine to specific hydroxyl positions on prenylated xanthone intermediates [7] [8]. These enzymes exhibit stringent regioselectivity, with different methyltransferases responsible for methylation at distinct positions on the xanthone core structure. The methylation patterns observed in Garcinone D suggest the sequential action of multiple O-methyltransferase activities, each with defined substrate preferences and positional specificities.

Enzyme ClassSpecific EnzymeSubstrateProductCofactor Requirements
Aromatic Prenyltransferases8-prenylxanthone-forming PT1,3,6,7-tetrahydroxyxanthone8-prenyl-1,3,6,7-tetrahydroxyxanthoneDimethylallyl pyrophosphate
Aromatic PrenyltransferasesPatulone-forming PT8-prenyl-1,3,6,7-tetrahydroxyxanthonePatuloneDimethylallyl pyrophosphate
O-MethyltransferasesPosition-specific OMTsPrenylated xanthonesMethylated xanthonesS-adenosyl-L-methionine
Cytochrome P450sCYP81AA12,3′,4,6-tetrahydroxybenzophenone1,3,7-trihydroxyxanthoneNADPH, Oxygen

Environmental and Cultivation Factors Affecting Garcinone D Yield

The biosynthesis and accumulation of Garcinone D in Garcinia mangostana tissues demonstrate significant sensitivity to environmental conditions and cultivation practices, with multiple factors influencing both the quantity and quality of xanthone production [22] [23] [24]. Temperature represents a fundamental environmental parameter affecting xanthone biosynthesis, with optimal production occurring within the range of 25-35°C (77-95°F) [23] [24]. Growth and metabolic processes become significantly retarded when temperatures drop below 20°C (68°F), while exposure to temperatures exceeding 38-40°C (100-104°F) can result in tissue damage and reduced secondary metabolite production [24].

Humidity levels play a crucial role in maintaining optimal physiological conditions for xanthone biosynthesis, with relative humidity above 80 percent required for proper metabolic function [23] [24]. The high humidity requirements reflect the tropical origins of Garcinia mangostana and the water-dependent nature of many enzymatic processes involved in secondary metabolite production. Insufficient humidity can lead to water stress, which may initially stimulate defensive compound production but ultimately reduces overall biosynthetic capacity if prolonged [24] [25].

Soil composition and characteristics exert profound influences on xanthone production through their effects on nutrient availability, root development, and overall plant health [22] [26]. Research has demonstrated that lowland soils with 60-75 percent clay content provide optimal conditions for mangosteen cultivation and xanthone accumulation [22] [26]. These soil types offer superior water retention capacity and nutrient cycling compared to sandy or limestone-based soils, which are generally unsuitable for optimal xanthone production [24].

The carbon-to-nitrogen ratio in soil organic matter serves as an important indicator of nutrient availability and decomposition rates, directly affecting the supply of mineral elements necessary for xanthone biosynthesis [22]. Lower carbon-to-nitrogen ratios, such as 3.88 observed in optimal lowland soils compared to 7.19 in less suitable forest soils, facilitate rapid mineralization of organic matter and enhanced nitrogen availability for plant metabolism [22].

Soil pH influences nutrient solubility and enzymatic activity within plant tissues, with optimal ranges between 5.5 and 7.0 providing the best conditions for xanthone production [23]. Deviations from this optimal pH range can impair nutrient uptake and affect the activity of key biosynthetic enzymes involved in xanthone formation. Well-drained sandy loam soils rich in organic matter provide the ideal physical and chemical environment for sustained xanthone biosynthesis [23].

Water availability and rainfall patterns demonstrate complex relationships with xanthone production, where both excess and deficiency can negatively impact biosynthetic processes [24] [25]. Optimal conditions require well-distributed rainfall throughout the year, with individual monthly totals below 40 millimeters and a brief dry season lasting 3-5 weeks [24]. Interestingly, transient water stress can serve as a stimulus for flowering and secondary metabolite production, including enhanced xanthone biosynthesis, provided that severe drought conditions are avoided [25].

Light exposure affects photosynthetic capacity and the production of primary metabolites that serve as precursors for xanthone biosynthesis [23] [24]. Mangosteen trees require full sun to partial shade conditions, with a minimum of six hours of direct sunlight daily for optimal secondary metabolite production [23]. Excessive shade can reduce photosynthetic efficiency and limit the carbon flux available for xanthone biosynthesis, while excessive sun exposure may cause photodamage and stress responses that redirect metabolism away from secondary metabolite production.

Nutrient availability, particularly nitrogen, phosphorus, and potassium, significantly influences the rate and extent of xanthone biosynthesis [22] [26]. Adequate fertilization programs can enhance plant growth rates and reduce the time required for trees to reach productive maturity [22] [26]. The application of foliar fertilizers in combination with balanced nitrogen-phosphorus-potassium formulations has demonstrated effectiveness in promoting both vegetative growth and secondary metabolite accumulation.

Cultivation altitude and geographic location introduce additional variables affecting xanthone production through their influence on temperature fluctuations, light intensity, and atmospheric pressure [4] [5]. Studies comparing mangosteen cultivation across different elevations and latitudes have revealed variations in xanthone content, though the specific effects on Garcinone D production require further investigation to establish definitive relationships.

Plant age and developmental stage represent internal factors that interact with environmental conditions to determine xanthone production capacity [22] [4]. Young trees typically require 8-15 years to reach productive maturity, with xanthone biosynthetic capacity generally increasing with tree age until reaching a plateau in mature specimens [22]. The temporal regulation of xanthone biosynthesis appears to be coordinated with reproductive development, with enhanced production often observed during flowering and fruit development periods.

Environmental FactorOptimal RangeImpact on Xanthone BiosynthesisManagement Strategies
Temperature25-35°C (77-95°F)Enzyme activity optimizationClimate-controlled cultivation
Humidity>80% relative humidityMetabolic process maintenanceIrrigation and microclimate management
Soil TypeSandy loam, 60-75% clayNutrient and water availabilitySoil amendment and drainage
Soil pH5.5-7.0Nutrient solubility and uptakeLime or sulfur application
Rainfall<40mm/month, 3-5 week dry seasonWater stress signalingControlled irrigation scheduling
Light ExposureFull sun to partial shade, >6 hoursPhotosynthetic precursor productionCanopy management
Nutrient StatusHigh organic matter, balanced NPKBiosynthetic enzyme cofactorsFertilization programs

The selection of appropriate solvents represents a critical determinant in the successful extraction and recovery of Garcinone D from botanical sources, particularly from the pericarps of Garcinia mangostana Linnaeus. The efficacy of solvent systems is fundamentally governed by polarity matching principles, where the polarity of the extraction medium must align with the physicochemical properties of the target xanthone compound [1] [2].

Methanol emerges as the most effective solvent for Garcinone D extraction, achieving recovery yields of up to 73.05% through sequential extraction protocols [2]. This superior performance is attributed to methanol's optimal polarity index of 5.1, which provides excellent solvation of the hydroxylated xanthone structure while maintaining compatibility with the compound's prenylated side chains [2]. The hydroxyl groups present in the Garcinone D molecule at positions 1, 3, and 6, combined with the methoxy group at position 7, create a molecular environment that exhibits strong hydrogen bonding interactions with protic solvents such as methanol [3].

Ethanol-based extraction systems demonstrate significant potential for large-scale isolation procedures, with 95% ethanol solutions yielding recovery rates between 31.9% and 46.75% [4] [5]. The effectiveness of ethanol is enhanced through optimization of extraction parameters, including temperature control between 60-75°C and extended extraction periods of 8-10 hours using Soxhlet apparatus methodology [4]. The ethanol extraction process benefits from the ability to penetrate the complex matrix of mangosteen pericarp tissue while selectively dissolving xanthone compounds without excessive co-extraction of interfering substances [1].

Ethyl acetate provides moderate extraction efficiency with recovery yields of approximately 28.94% under standard extraction conditions [6]. This semi-polar solvent exhibits particular utility in partition extraction procedures, where initial aqueous extraction is followed by ethyl acetate partitioning to concentrate xanthone-enriched fractions [4]. The polarity index of 4.4 for ethyl acetate enables selective extraction of less polar xanthone derivatives while minimizing co-extraction of highly polar phenolic compounds that may interfere with subsequent purification steps [7].

Sequential solvent extraction protocols represent an advanced strategy for maximizing Garcinone D recovery yields. The implementation of water-hexane-acetonitrile sequential extraction achieves progressive extraction of compounds based on polarity differences, with final recovery rates reaching 73.05% when utilizing five-stage extraction procedures [6]. This methodology exploits the differential solubility characteristics of various xanthone compounds present in the complex mixture, allowing for selective enrichment of target molecules while reducing matrix interference [6].

Chloroform and dichloromethane demonstrate excellent extraction capabilities for xanthone compounds, particularly when employed in analytical-scale isolation procedures [3] [8]. These solvents exhibit superior penetration of dried plant material and provide efficient dissolution of prenylated xanthones due to their moderate polarity and excellent solvating properties for organic compounds containing both polar and non-polar functional groups [3]. The use of dichloromethane has been specifically validated for preparative isolation procedures, enabling the extraction of multiple xanthone derivatives including Garcinone D from mangosteen pericarps [3].

Solvent recycling and sustainability considerations are increasingly important in large-scale extraction operations. Rotary evaporation techniques enable efficient recovery and reuse of organic solvents, with recycled solvent performance comparable to fresh solvent systems [6]. This approach significantly reduces operational costs while maintaining extraction efficiency, making the process more economically viable for commercial applications [6].

Chromatographic Separation Techniques: High Performance Liquid Chromatography and Column Chromatography Optimization

High Performance Liquid Chromatography represents the gold standard for analytical and preparative separation of Garcinone D from complex xanthone mixtures. Optimal separation is achieved using reverse-phase C18 columns with dimensions of 150×4.6 millimeters and particle sizes of 5 micrometers, operated at controlled temperatures of 40°C [2] [9]. The mobile phase composition utilizes gradient elution systems incorporating 0.1% acetic acid in water as the aqueous phase and methanol or acetonitrile as the organic modifier, with gradient progression from 65% to 90% organic content over 40-minute analytical runs [2] [9].

Preparative High Performance Liquid Chromatography enables large-scale purification with enhanced loading capacity and superior resolution. Preparative C18 columns with dimensions of 250×20 millimeters accommodate sample loads of 2.5 milligrams per injection, with multiple injections facilitating gram-scale isolation procedures [10]. The preparative methodology employs water-acetonitrile gradient systems with 0.1% formic acid modification, achieving retention times of 24.1 minutes for Garcinone D with purity levels exceeding 99% [10].

Column chromatography using silica gel provides cost-effective purification for preparative-scale isolation procedures. Optimal separation is achieved using silica gel with mesh sizes between 60-120, employing gradient elution systems progressing from dichloromethane-methanol ratios of 99:1 to 30:70 with incremental increases of 3% polar solvent per fraction [8]. This methodology enables the separation of Garcinone D from structurally related xanthones including alpha-mangostin, gamma-mangostin, and gartanin, with yields typically ranging from 60-80% and purity levels of 85-95% [8].

Ultra High Performance Liquid Chromatography offers enhanced resolution and reduced analysis times compared to conventional High Performance Liquid Chromatography systems. The utilization of sub-2-micrometer particle size columns (RSLC C18, 100×2.1 millimeters, 2.2 micrometers) enables baseline separation of multiple xanthone compounds within 25-minute analytical runs [11]. The enhanced efficiency of Ultra High Performance Liquid Chromatography systems provides superior peak resolution and increased sensitivity, facilitating the detection and quantification of Garcinone D at concentrations as low as 3.50 parts per million in complex matrix samples [9].

High-Speed Countercurrent Chromatography presents an alternative approach for preparative separation without the use of solid support matrices. This liquid-liquid chromatographic technique employs biphasic solvent systems optimized for xanthone separation, typically consisting of hexane-ethyl acetate-methanol-water combinations [12]. The method provides excellent recovery yields of 70-85% with purity levels exceeding 98%, while eliminating concerns regarding irreversible adsorption losses commonly encountered with silica-based stationary phases [12].

Method development and optimization parameters require systematic evaluation of multiple variables to achieve optimal separation performance. Critical parameters include column temperature optimization between 25-45°C, flow rate adjustment between 0.8-1.2 milliliters per minute, and injection volume optimization based on column loading capacity [2] [9]. The detection wavelength selection at 254 nanometers provides optimal sensitivity for xanthone chromophores, while photodiode array detection enables peak purity assessment and structural confirmation through spectral matching [9] [11].

Mobile phase optimization strategies focus on achieving optimal selectivity between structurally similar xanthone compounds. The incorporation of acidic modifiers such as 0.1% formic acid or 0.1% acetic acid enhances peak shape and improves separation efficiency by suppressing secondary interactions between phenolic hydroxyl groups and the stationary phase [2] [9]. Buffer selection and pH control are critical for maintaining consistent retention times and peak symmetry throughout analytical runs [9].

Crystallization Protocols and Purity Assessment

Recrystallization from mixed solvent systems provides optimal purity enhancement for Garcinone D isolated through chromatographic procedures. The most effective crystallization protocol employs a quaternary solvent system consisting of petroleum ether, ethyl acetate, methanol, and water in ratios of 3-4:5-6:5:3, respectively [5]. This system exploits differential solubility characteristics, where the compound exhibits high solubility in the polar components at elevated temperatures and reduced solubility upon cooling, facilitating the formation of high-purity crystals with purities ranging from 95.3% to 96.1% [5].

Temperature gradient crystallization methodology enables controlled crystal formation and optimal morphology development. The process initiates with complete dissolution of crude Garcinone D in ethanol-water mixtures at 60°C, followed by gradual cooling to 25°C at controlled rates of 0.5°C per minute [5]. This gradual temperature reduction promotes the formation of well-ordered crystal lattices while minimizing the incorporation of impurities within the crystal structure, resulting in yellow prismatic crystals with purities of 88-92% [5].

Slow evaporation crystallization provides superior crystal quality through extended nucleation and growth phases. The methodology involves dissolution of purified Garcinone D in chloroform-methanol mixtures at room temperature, followed by controlled evaporation under reduced atmospheric pressure [13]. The extended crystallization time of 48-72 hours enables the formation of well-defined yellow needle crystals with high structural integrity and purities of 92.4% to 94.5% [13].

Anti-solvent addition techniques facilitate rapid crystallization while maintaining acceptable purity levels. The process involves gradual addition of hexane as an anti-solvent to concentrated ethyl acetate solutions of Garcinone D at room temperature [13]. The decreasing solubility upon anti-solvent addition promotes rapid supersaturation and subsequent crystallization, yielding brownish crystals with purities of 90-95% and melting points between 150-154°C [13].

Vapor diffusion crystallization methods enable the production of high-quality single crystals suitable for structural analysis and high-purity applications. The technique employs dichloromethane as the primary solvent with hexane vapor diffusion at controlled temperatures between 4-25°C [14]. This methodology produces yellow plate crystals with exceptional purity levels of 96-98% and sharp melting points of 201-203°C, indicating high crystalline order and minimal impurity content [14].

Purity assessment protocols require comprehensive analytical evaluation using multiple complementary techniques. High Performance Liquid Chromatography analysis with photodiode array detection provides quantitative purity determination and impurity profiling, with acceptance criteria typically requiring purity levels exceeding 95.0% [15] [16]. Nuclear Magnetic Resonance spectroscopy enables structural confirmation and the detection of structural impurities or degradation products that may not be resolved through chromatographic analysis [17] [18].

Melting point determination serves as a critical quality parameter for assessing crystal purity and polymorphic form. Pure Garcinone D exhibits characteristic melting points between 202-204°C, with narrow melting ranges indicating high purity [15]. Variations in melting point behavior may indicate the presence of impurities or different polymorphic forms, requiring further purification or crystallization optimization [16].

Differential Scanning Calorimetry provides detailed thermal analysis of crystalline Garcinone D samples, enabling the detection of polymorphic transitions, residual solvent content, and thermal degradation patterns. The technique offers superior sensitivity compared to traditional melting point determination and enables the characterization of thermal events that may impact compound stability during storage and handling [20].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

4.9

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

428.18350323 g/mol

Monoisotopic Mass

428.18350323 g/mol

Heavy Atom Count

31

Appearance

Solid powder

Melting Point

202 - 204 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Other CAS

107390-08-9

Dates

Last modified: 08-15-2023
1: Leewanich P, Suksamram S. Xanthones Isolated from the Pericarp of Mangosteen Inhibit Neurotransmitter Receptors Expressed in Xenopus Oocytes. J Med Assoc Thai. 2015 Nov;98 Suppl 10:S118-23. PubMed PMID: 27276843.
2: Yang X, Wang S, Ouyang Y, Tu Y, Liu A, Tian Y, He M, Pi R. Garcinone D, a natural xanthone promotes C17.2 neural stem cell proliferation: Possible involvement of STAT3/Cyclin D1 pathway and Nrf2/HO-1 pathway. Neurosci Lett. 2016 Jul 28;626:6-12. doi: 10.1016/j.neulet.2016.05.012. Epub 2016 May 10. PubMed PMID: 27177723.
3: Wang SN, Li Q, Jing MH, Alba E, Yang XH, Sabaté R, Han YF, Pi RB, Lan WJ, Yang XB, Chen JK. Natural Xanthones from Garcinia mangostana with Multifunctional Activities for the Therapy of Alzheimer's Disease. Neurochem Res. 2016 Jul;41(7):1806-17. doi: 10.1007/s11064-016-1896-y. Epub 2016 Apr 2. PubMed PMID: 27038926.
4: Han AR, Kim JA, Lantvit DD, Kardono LB, Riswan S, Chai H, Carcache de Blanco EJ, Farnsworth NR, Swanson SM, Kinghorn AD. Cytotoxic xanthone constituents of the stem bark of Garcinia mangostana (mangosteen). J Nat Prod. 2009 Nov;72(11):2028-31. doi: 10.1021/np900517h. PubMed PMID: 19839614; PubMed Central PMCID: PMC2887388.
5: Balunas MJ, Su B, Brueggemeier RW, Kinghorn AD. Xanthones from the botanical dietary supplement mangosteen (Garcinia mangostana) with aromatase inhibitory activity. J Nat Prod. 2008 Jul;71(7):1161-6. doi: 10.1021/np8000255. Epub 2008 Jun 18. PubMed PMID: 18558747; PubMed Central PMCID: PMC2572570.
6: Ee GC, Daud S, Izzaddin SA, Rahmani M. Garcinia mangostana: a source of potential anti-cancer lead compounds against CEM-SS cell line. J Asian Nat Prod Res. 2008 May-Jun;10(5-6):475-9. doi: 10.1080/10286020801948490. PubMed PMID: 18464091.
7: Ee GC, Daud S, Taufiq-Yap YH, Ismail NH, Rahmani M. Xanthones from Garcinia mangostana (Guttiferae). Nat Prod Res. 2006 Oct;20(12):1067-73. PubMed PMID: 17127660.
8: Jung HA, Su BN, Keller WJ, Mehta RG, Kinghorn AD. Antioxidant xanthones from the pericarp of Garcinia mangostana (Mangosteen). J Agric Food Chem. 2006 Mar 22;54(6):2077-82. PubMed PMID: 16536578.

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